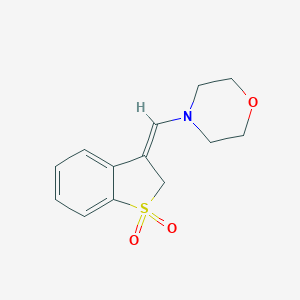
Morpholine, S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, S,S-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The morpholine group attached to the benzothiophene core imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, S,S-dioxide typically involves the condensation of a benzothiophene derivative with morpholine under specific reaction conditions. One common method involves the reaction of 3-formylbenzothiophene 1,1-dioxide with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Chemical Formula : C4H9NO2S
- Molecular Weight : 117.18 g/mol
- Appearance : Colorless liquid with a faint odor
Industrial Applications
Morpholine, S,S-dioxide has diverse industrial applications due to its solvent properties and reactivity.
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Solvent | Utilized in organic synthesis as a solvent for various reactions. |
| Corrosion Inhibitor | Used in steam systems to prevent corrosion by adjusting pH levels. |
| Rubber Additive | Acts as a processing aid in rubber manufacturing. |
| Optical Brighteners | Serves as a key component in the production of optical brightening agents. |
| Agricultural Chemicals | Employed in the formulation of fungicides and herbicides. |
This compound is particularly valued in industries requiring effective solvents that can dissolve a wide range of organic materials, including resins and dyes .
Pharmaceutical Applications
In medicinal chemistry, morpholine derivatives have gained attention for their role as bioactive compounds.
Table 2: Pharmaceutical Applications of Morpholine Derivatives
Morpholine derivatives are integral to drug discovery, particularly in the development of compounds targeting the central nervous system (CNS). Their unique structural features allow them to enhance drug potency and optimize pharmacokinetic properties .
Case Study: CNS Drug Development
A notable example is the use of morpholine in developing CNS-active compounds. The presence of nitrogen and oxygen atoms in the morpholine ring facilitates interactions with biological targets, improving blood-brain barrier permeability. This has led to the successful design of drugs for treating conditions such as depression and anxiety .
Research indicates that morpholine derivatives exhibit various biological activities, including:
- Antibacterial Activity : Morpholine compounds have shown effectiveness against multiple bacterial strains.
- Anticancer Properties : Certain derivatives demonstrate selective cytotoxicity towards cancer cells.
- Anti-inflammatory Effects : Morpholines have been explored for their potential to reduce inflammation .
Table 3: Biological Activities of Morpholine Derivatives
| Activity | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines. |
| Anti-inflammatory | Reduces cytokine production in inflammatory models. |
Wirkmechanismus
The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a morpholine group and similar structural features.
2,4,6-Tri-substituted-1,3,5-triazines: Compounds with heterocyclic structures and diverse biological activities.
Uniqueness
Morpholine, S,S-dioxide is unique due to its specific combination of a benzothiophene core and a morpholine group. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
16958-11-5 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
InChI-Schlüssel |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Isomerische SMILES |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
Kanonische SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Synonyme |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















